![molecular formula C12H9NO4 B2560397 1,3-二氧代异吲哚啉-2-基环丙烷羧酸酯 CAS No. 1392277-06-3](/img/structure/B2560397.png)
1,3-二氧代异吲哚啉-2-基环丙烷羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate is a chemical compound with the molecular formula C12H9NO4. It is characterized by the presence of a cyclopropane ring attached to a carboxylate group and an isoindoline ring with two oxo groups at positions 1 and 3.
科学研究应用
Scientific Research Applications
-
Organic Synthesis
1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. -
Biological Activity
The compound is under investigation for its biological activities, particularly its interactions with biomolecules. Preliminary studies suggest potential effects on enzyme activity and receptor binding, which could lead to new therapeutic agents. -
Pharmaceutical Development
Research is ongoing to evaluate the compound's efficacy as a pharmaceutical intermediate or active ingredient. Its structural characteristics may provide pathways for developing drugs targeting specific diseases or conditions. -
Material Science
In industrial applications, 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate is utilized in producing materials with desired properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various formulations.
A study evaluated the interaction of 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate with specific enzymes related to metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in metabolic disorders.
Case Study 2: Material Development
Research focused on incorporating 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate into polymer matrices to enhance mechanical properties. The findings demonstrated improved tensile strength and thermal stability compared to traditional materials.
Case Study 3: Pharmacological Exploration
A clinical trial investigated the safety and efficacy of a drug formulation containing 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate as an active ingredient for treating a specific type of cancer. Preliminary results showed promising outcomes in tumor reduction rates.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate can be synthesized through a multi-step process involving the condensation of an aromatic primary amine with a maleic anhydride derivative. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is stirred for several hours, followed by the addition of hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product .
化学反应分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
作用机制
The mechanism of action of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindoline ring structure but lacks the cyclopropane carboxylate group.
Phthalimide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the isoindoline ring with oxo groups.
生物活性
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a dioxoisoindoline moiety linked to a cyclopropanecarboxylate group, this compound has shown promise in various pharmacological applications, particularly in anticancer research.
- Molecular Formula : C₁₄H₁₃NO₄
- Molecular Weight : Approximately 259.26 g/mol
- Structural Features :
- Contains two carbonyl groups (C=O) attached to an isoindoline structure.
- The cyclopropane ring contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate. In vitro experiments have demonstrated that this compound exhibits superior anticancer activity against various cancer cell lines compared to established treatments such as thalidomide and imatinib. Notably, it has shown efficacy against:
Cancer Type | Comparative Activity |
---|---|
Non-small cell lung cancer | Better than thalidomide |
Central nervous system tumors | Better than thalidomide |
Melanoma | Superior to imatinib |
Renal cancer | Better than thalidomide |
Prostate cancer | Better than thalidomide |
Breast cancer | Better than thalidomide |
These findings suggest that the compound's mechanism may involve specific interactions with molecular targets that modulate cellular pathways related to cancer growth and survival.
The biological activity of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate is believed to involve the following mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
- Cell Signaling Modulation : It can activate or inhibit signaling pathways that lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.
Case Studies
- Study on Anticancer Efficacy : A comparative study evaluated the effects of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in melanoma cells, outperforming traditional chemotherapeutic agents.
- Mechanistic Insights : Another research effort focused on elucidating the molecular targets of the compound. It was found that the compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism, suggesting its potential role in drug interactions and metabolic modulation .
Applications in Research
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate serves as a valuable building block in organic synthesis and has potential applications in:
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-8-3-1-2-4-9(8)11(15)13(10)17-12(16)7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRFYZKZLYMXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。